1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide
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Overview
Description
1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a brominated ethoxyphenyl group attached to a sulfonyl piperidinecarboxamide moiety, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide typically involves multiple steps, starting with the bromination of 3-ethoxyphenyl compounds. The brominated intermediate is then subjected to sulfonylation, followed by the introduction of the piperidinecarboxamide group. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the brominated and sulfonyl sites.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The brominated and sulfonyl groups play a crucial role in binding to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
- 1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-methylpiperazine
- 1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-phenylpiperazine
- 1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1H-pyrazole
Uniqueness: 1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the piperidinecarboxamide moiety distinguishes it from other similar compounds, potentially offering different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
1-(4-bromo-3-ethoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-2-21-13-9-11(3-4-12(13)15)22(19,20)17-7-5-10(6-8-17)14(16)18/h3-4,9-10H,2,5-8H2,1H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBJZMXXOUIJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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